molecular formula C12H8Cl2S2 B016280 Bis(4-chlorophenyl) disulfide CAS No. 1142-19-4

Bis(4-chlorophenyl) disulfide

Cat. No.: B016280
CAS No.: 1142-19-4
M. Wt: 287.2 g/mol
InChI Key: ZIXXRXGPBFMPFD-UHFFFAOYSA-N
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Description

Bis(4-chlorophenyl) disulfide (CAS 1142-19-4) is an organosulfur compound with the molecular formula C₁₂H₈Cl₂S₂ and a molecular weight of 287.23 g/mol . It consists of two 4-chlorophenyl groups linked by a disulfide (-S-S-) bond. Key properties include:

  • Melting Point: 71–74°C
  • LogP: 5.58 (indicating high hydrophobicity)
  • Applications: Used in organic synthesis, catalysis (e.g., decarboxylation reactions), and as a precursor for heterodimeric disulfide compounds .

The disulfide bond confers redox activity, making it reactive in bond-exchange reactions and catalytic cycles . Its chlorinated aromatic rings enhance stability and influence electronic properties, enabling applications in materials science and pharmaceuticals .

Properties

IUPAC Name

1-chloro-4-[(4-chlorophenyl)disulfanyl]benzene
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InChI

InChI=1S/C12H8Cl2S2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H
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InChI Key

ZIXXRXGPBFMPFD-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1SSC2=CC=C(C=C2)Cl)Cl
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Molecular Formula

C12H8Cl2S2
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DSSTOX Substance ID

DTXSID7061562
Record name Disulfide, bis(4-chlorophenyl)
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Molecular Weight

287.2 g/mol
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Physical Description

Insoluble in water; [ChemIDplus] Yellow crystalline flakes; [Alfa Aesar MSDS]
Record name Bis(p-chlorophenyl)disulfide
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Vapor Pressure

0.00000364 [mmHg]
Record name Bis(p-chlorophenyl)disulfide
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CAS No.

1142-19-4
Record name 4-Chlorophenyl disulfide
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Record name BIS(P-CHLOROPHENYL)DISULFIDE
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Mechanism of Action

The mechanism of action of bis(4-chlorophenyl) disulfide involves the formation and cleavage of disulfide bonds. In biological systems, disulfide bonds play a crucial role in maintaining the structural integrity of proteins. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds, which stabilize the protein structure.

Comparison with Similar Compounds

Table 1: Key Properties of Bis(4-chlorophenyl) Disulfide and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Functional Group Melting Point (°C) Key Applications
This compound C₁₂H₈Cl₂S₂ 287.23 4-Cl Disulfide (-S-S-) 71–74 Catalysis, organic synthesis
Bis(4-nitrophenyl) disulfide C₁₂H₈N₂O₄S₂ 332.34 4-NO₂ Disulfide Data not available High redox reactivity
Bis(4-aminophenyl) disulfide C₁₂H₁₂N₂S₂ 248.37 4-NH₂ Disulfide Data not available Pharmaceutical intermediates
Bis(4-methylphenyl) disulfide C₁₄H₁₄S₂ 246.39 4-CH₃ Disulfide Data not available Polymer additives
Bis(4-chlorophenyl) sulphone C₁₂H₈Cl₂O₂S 287.16 4-Cl Sulfone (-SO₂-) 148 Dye intermediates, polymers

(a) Bis(4-nitrophenyl) disulfide

  • Reactivity: The electron-withdrawing nitro (-NO₂) groups increase electrophilicity, enhancing reactivity in nucleophilic substitution and redox reactions compared to the chloro analogue .
  • Applications : Used in high-energy materials and as a redox-active scaffold .

(b) Bis(4-aminophenyl) disulfide

  • Reactivity: Amino (-NH₂) groups enable hydrogen bonding and participation in condensation reactions, offering pathways for functionalization .
  • Applications: Potential in drug design due to bioactivity and solubility .

(c) Bis(4-chlorophenyl) sulphone

  • Reactivity : The sulfone group (-SO₂-) is chemically inert compared to disulfide bonds, reducing redox activity but improving thermal stability .
  • Applications : Utilized in high-performance polymers and as a dye intermediate. Classified as an SVHC (Substance of Very High Concern) due to aquatic toxicity .

(d) DDT and Derivatives (e.g., DDE, DDD)

  • Structural Contrast : While DDT (1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane) shares chlorophenyl groups, its ethane backbone and trichloromethyl group confer distinct environmental persistence and bioaccumulation risks .
  • Applications: Historically used as insecticides, now restricted due to toxicity .

Catalytic Performance in Decarboxylation

This compound outperforms other disulfides in photoredox catalysis. For example:

  • In α-amino acid decarboxylation, it exhibits higher efficiency than non-chlorinated disulfides due to enhanced electron-deficient character from Cl substituents .
  • Compared to bis(2-nitrophenyl) disulfide, it offers better stability under prolonged reaction conditions .

Biological Activity

Bis(4-chlorophenyl) disulfide, also known as 1,2-bis(4-chlorophenyl)disulfide, is a compound that has garnered interest due to its potential biological activities, particularly its role as a stabilizer of the tumor suppressor protein Pdcd4. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cell proliferation, and potential therapeutic applications.

  • Molecular Formula : C12H10Cl2S2
  • Molecular Weight : 295.25 g/mol
  • CAS Number : 1142-19-4

The primary action of this compound is its ability to stabilize the tumor suppressor Pdcd4. This stabilization occurs through the inhibition of phosphorylation-dependent degradation pathways. Pdcd4 is known to inhibit translation by interfering with the eukaryotic initiation factor (eIF) 4A, which is crucial for the initiation of protein synthesis in cells.

Key Findings:

  • Stabilization of Pdcd4 : In a study screening approximately 2000 compounds, this compound was identified as a novel stabilizer of Pdcd4, which plays a critical role in inhibiting tumorigenesis and promoting apoptosis in cancer cells .
  • Cell Cycle Effects : The compound has been shown to induce changes in cell cycle progression, leading to inhibited cell proliferation and increased apoptosis in various cancer cell lines .

Antitumor Effects

The antitumor properties of this compound are attributed to its ability to stabilize Pdcd4, which in turn inhibits oncogenic signaling pathways. The compound's effectiveness was demonstrated through various assays:

  • Cell Viability Assays : Treatment with this compound resulted in reduced cell viability in cancer cell lines at concentrations correlating with Pdcd4 stabilization. For example, significant reductions in viability were observed at concentrations as low as 10 μM .
  • Apoptosis Induction : The compound was linked to increased apoptosis rates in treated cells, suggesting that it may enhance the apoptotic response through its action on Pdcd4 .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship revealed that modifications to the compound's structure significantly impact its biological activity:

CompoundModificationEffect on Pdcd4 Stabilization
1NoneHigh stabilizing activity
2Amide linkerNo activity
3Diazo groupNo activity
4Hydrazine moietyNo activity
5Chlorine substitutionMinor effects

This table illustrates that alterations in the disulfide linkage or substituents on the phenyl rings can drastically affect the compound's ability to stabilize Pdcd4 and exert biological effects .

Case Studies

Several studies have investigated the biological effects of this compound:

  • Tumor Suppressor Stabilization : In vitro studies demonstrated that treatment with this compound led to increased levels of Pdcd4 in various cancer cell lines, which correlated with reduced tumor cell growth and enhanced apoptosis .
  • In Vivo Models : Animal studies using Pdcd4-deficient mice showed that these mice developed tumors more readily when treated with carcinogens compared to wild-type mice. Treatment with this compound significantly reduced tumor incidence and multiplicity, highlighting its potential as a therapeutic agent .

Scientific Research Applications

Synthesis of Bis(4-chlorophenyl) disulfide

This compound is typically synthesized through the oxidation of 4-chlorophenylthiol. This process can involve various methods, including:

  • Oxidation Reactions : Utilizing oxidizing agents to convert thiols to disulfides.
  • Thermolysis : Heating bis(4-halophenyl) disulfides can yield poly(p-phenylene sulfide), a polymer with valuable thermal and mechanical properties .

Chemical Properties and Behavior

The compound exhibits notable characteristics such as:

  • Disulfide Bond Dynamics : this compound can participate in disulfide bond exchange reactions, which are crucial for various chemical transformations. Recent studies highlight its ability to undergo self-disproportionation, transforming into symmetric disulfides under certain conditions .
  • Photochemical Activity : It acts as a photocatalyst in various reactions, facilitating processes like oxidative cleavage of olefins and radical cyclization under UV light .

3.1. Catalysis

This compound serves as a catalyst in several reactions:

  • Photocatalytic Reactions : It has been used in thiyl radical-catalyzed reactions, enhancing the efficiency of cycloaddition processes . The compound's ability to generate thiyl radicals under light exposure makes it suitable for applications in organic synthesis.
  • Hydrogen Atom Transfer (HAT) Catalysis : This compound has been employed in HAT processes, which are essential for functionalizing organic molecules without the need for harsh conditions .

3.2. Material Science

The thermolysis of this compound leads to the formation of poly(p-phenylene sulfide), a polymer known for its:

  • Thermal Stability : Useful in high-temperature applications.
  • Chemical Resistance : Suitable for manufacturing components exposed to harsh environments .

3.3. Medicinal Chemistry

Emerging research indicates that this compound may have potential as an anticancer agent. Studies suggest that it targets specific pathways involved in cancer cell proliferation and survival . Its effectiveness in this area is still under investigation but shows promise based on preliminary findings.

Table 1: Summary of Research Findings on this compound Applications

Application AreaDescriptionKey Findings
CatalysisUsed as a photocatalyst in organic reactionsEnhances reaction efficiency under UV light
Material ScienceForms poly(p-phenylene sulfide) via thermolysisExhibits high thermal stability
Medicinal ChemistryPotential anticancer propertiesTargets specific cancer pathways
Disulfide ExchangeParticipates in self-disproportionation reactionsConverts to symmetric disulfides over time

Preparation Methods

Iodine-Mediated Oxidation

Iodine (I₂) in ethanol efficiently oxidizes 4-chlorothiophenol at room temperature. A typical procedure involves:

  • Molar ratio : 2:1 (I₂ to thiophenol)

  • Solvent : Ethanol (8 mL per 7.9 mmol thiophenol)

  • Reaction time : 18 hours under air

  • Workup : Quenching with Na₂S₂O₃ followed by ethyl acetate extraction

This method yields 85–89% pure product, characterized by distinct NMR signals at δ 7.27–7.39 ppm (aromatic protons) and a molecular ion peak at m/z 285.94 in ESI-MS.

Air Oxidation with Catalytic Bases

Atmospheric oxygen can drive the reaction when paired with bases like Cs₂CO₃ or tetrabutylammonium fluoride (TBAF). In a sealed tube system:

  • Catalyst : 10 mol% CuCl₂·2H₂O

  • Ligand : 1,10-phenanthroline (10 mol%)

  • Temperature : 100°C

  • Time : 24 hours

The base facilitates thiol deprotonation, accelerating disulfide bond formation. Yields reach 78% with >95% purity by TLC (ethanol/DMSO 3:1).

Copper-Catalyzed Coupling Reactions

Transition-metal catalysis has revolutionized disulfide synthesis, particularly for aryl halide substrates.

CuO Nanopowder-Mediated Microwave Synthesis

A microwave-assisted method using 1-chloro-4-iodobenzene and elemental sulfur achieves rapid synthesis:

  • Catalyst : CuO nanopowder (5 wt%)

  • Solvent : Solvent-free conditions

  • Microwave power : 300 W

  • Time : 30 minutes

  • Yield : 92%

This protocol eliminates solvent waste and reduces energy consumption compared to conventional heating.

CuCl₂/1,10-Phenanthroline System

Copper(II) chloride with 1,10-phenanthroline enables coupling under aqueous conditions:

ParameterValue
Catalyst loading10 mol% CuCl₂·2H₂O
Ligand10 mol% 1,10-phen
Temperature100°C
Time24 hours
Yield81%

The system operates via a radical mechanism, confirmed by TEMPO inhibition experiments.

Radical-Mediated Thiol-Disulfide Exchange

Recent advances exploit thiyl radicals generated through photochemical or thermal initiation.

UV Light-Initiated Coupling

UV irradiation (250–400 nm) cleaves S–S bonds in precursor disulfides, generating reactive thiyl radicals:

  • Light source : 300 W mercury lamp

  • Wavelength : 365 nm

  • Solvent : Dichloromethane

  • Time : 2 hours

  • Yield : 88%

This method avoids stoichiometric oxidants but requires specialized equipment.

Mn-Complex Catalyzed Reactions

Manganese porphyrin catalysts enable aerobic oxidation under mild conditions:

ParameterValue
CatalystMn(TPP)Cl (1 mol%)
OxidantO₂ (1 atm)
SolventDMF
Temperature40°C
Time6 hours
Yield84%

EPR studies confirm Mn(III)/Mn(IV) redox cycling during catalysis.

Comparative Analysis of Synthetic Methods

The table below evaluates key parameters across major preparation routes:

MethodYield (%)TimeTemp (°C)Catalyst Cost (USD/g)
Iodine oxidation8518 h250.45
CuO microwave920.5 h1501.20
CuCl₂/phenanthroline8124 h1002.15
UV-initiated882 h25N/A (light energy)

Microwave-assisted synthesis offers the best yield-time balance but requires specialized equipment. Iodine oxidation remains the most cost-effective for small-scale production.

Characterization and Quality Control

Rigorous characterization ensures batch consistency and structural fidelity:

Spectroscopic Techniques

  • ¹H NMR : Aromatic protons appear as doublets (J = 8.5 Hz) at δ 7.27–7.39 ppm

  • ¹³C NMR : Key signals at 129.8 ppm (C-S), 134.2 ppm (C-Cl)

  • MS (EI) : Molecular ion at m/z 285.94 (calc. 287.23) with isotopic pattern matching Cl₂S₂

Chromatographic Purity Assessment

  • TLC : Rf = 0.42 in hexane/ethyl acetate (4:1)

  • HPLC : >98% purity using C18 column (acetonitrile/water 70:30)

Q & A

Q. What are the optimal synthetic routes for preparing bis(4-chlorophenyl) disulfide, and how are yields maximized?

this compound is commonly synthesized via thiol dimerization. A standard method involves oxidizing 4-chlorothiophenol under controlled conditions, achieving 83% yield using air or mild oxidants . Alternatively, a radical-mediated pathway employing N-anomeric amide catalysts can achieve 93% yield with reduced reaction time. Key parameters include solvent choice (e.g., ethanol/DMSO mixtures), stoichiometric control of sulfur sources, and inert atmosphere maintenance to prevent over-oxidation . Characterization via 1H^1H/13C^{13}C NMR and mass spectrometry (MS) confirms purity and structural integrity .

Q. How can this compound be characterized to confirm its structural and chemical properties?

Methodological characterization includes:

  • Spectroscopy : 1H^1H NMR peaks at δ 7.27–7.39 ppm (aromatic protons) and 13C^{13}C NMR signals at 129–135 ppm confirm the disulfide backbone and chlorophenyl substituents .
  • Mass Spectrometry : ESI-MS analysis shows a molecular ion peak at m/z 285.94 (calculated for C12H8Cl2S2\text{C}_{12}\text{H}_8\text{Cl}_2\text{S}_2) .
  • Chromatography : TLC with ethanol/DMSO (3:1) provides a single spot (Rf=0.53R_f = 0.53) to verify purity .

Q. What are the primary reaction pathways involving this compound in organic synthesis?

The compound participates in C–S bond formation via disulfide exchange. For example, it reacts with thiols or other disulfides under basic (e.g., DBU) or catalytic (e.g., Mn complexes) conditions. UV light (250–400 nm) can cleave the S–S bond, generating thiyl radicals for cross-coupling reactions . Mechanistic studies using radical traps (e.g., TEMPO) or kinetic isotope effects are recommended to elucidate pathways .

Advanced Research Questions

Q. How does this compound stabilize the tumor suppressor Pdcd4, and what structural features are critical for this activity?

Computational docking studies suggest the disulfide linker binds to Pdcd4’s degradation-promoting kinase, inhibiting ubiquitination. The S–S bond is essential: replacing it with azo or hydrazine groups abolishes activity. Substituent modifications (e.g., methoxy or nitro groups) marginally affect potency, but the 4-chlorophenyl moieties optimize hydrophobic interactions with the target protein . Dose-response assays (e.g., Western blotting for Pdcd4 levels) and cellular proliferation assays (e.g., MTT) are critical for validating bioactivity .

Q. What kinetic insights govern disulfide exchange reactions involving this compound under mechanochemical conditions?

Ball-milling experiments with this compound and bis(2-nitrophenyl) disulfide reveal frequency-dependent kinetics. At 30 Hz, the reaction follows pseudo-first-order kinetics with a rate constant k=0.12min1k = 0.12 \, \text{min}^{-1}, attributed to enhanced mass transfer and mechanical activation of the S–S bond. In-situ Raman spectroscopy monitors bond cleavage, while Arrhenius plots differentiate thermal vs. mechanical energy contributions .

Q. How does UV vs. visible light irradiation alter the oxidative cleavage mechanisms of this compound in olefin transformations?

Under UV light (250 W Hg lamp), the disulfide undergoes homolytic cleavage to generate thiyl radicals, initiating olefin oxidation via a radical chain mechanism. With visible light, energy transfer to a Mn catalyst (e.g., Mn2_2(CO)10_{10}) shifts the pathway to a metal-centered redox process, producing epoxides instead of cleavage products. Transient absorption spectroscopy and EPR spin-trapping (e.g., with DMPO) are used to identify reactive intermediates .

Contradictions and Limitations

  • and report differing yields (83% vs. 93%) due to distinct reaction conditions (oxidant vs. radical initiator).
  • The biological activity of this compound is highly structure-dependent; minor substituent changes (e.g., nitro groups) reduce Pdcd4 stabilization efficacy .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
Bis(4-chlorophenyl) disulfide

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